molecular formula C6H10N4O3 B14962526 1-(2,3-dihydroxypropyl)-1H-1,2,4-triazole-3-carboxamide

1-(2,3-dihydroxypropyl)-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B14962526
M. Wt: 186.17 g/mol
InChI Key: RWGIWFWNCNVNPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-dihydroxypropyl)-1H-1,2,4-triazole-3-carboxamide is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

The synthesis of 1-(2,3-dihydroxypropyl)-1H-1,2,4-triazole-3-carboxamide typically involves the reaction of 1H-1,2,4-triazole-3-carboxamide with 2,3-dihydroxypropyl derivatives. One common method includes the alkylation of 1H-1,2,4-triazole-3-carboxamide with 2,3-dihydroxypropyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the reaction mixture is heated to facilitate the formation of the desired product .

Chemical Reactions Analysis

1-(2,3-dihydroxypropyl)-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

1-(2,3-dihydroxypropyl)-1H-1,2,4-triazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes .

Mechanism of Action

The mechanism of action of 1-(2,3-dihydroxypropyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The dihydroxypropyl group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity. These interactions can lead to the inhibition of enzyme activity or the modulation of signaling pathways, resulting in the compound’s biological effects .

Properties

Molecular Formula

C6H10N4O3

Molecular Weight

186.17 g/mol

IUPAC Name

1-(2,3-dihydroxypropyl)-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C6H10N4O3/c7-5(13)6-8-3-10(9-6)1-4(12)2-11/h3-4,11-12H,1-2H2,(H2,7,13)

InChI Key

RWGIWFWNCNVNPV-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=NN1CC(CO)O)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.